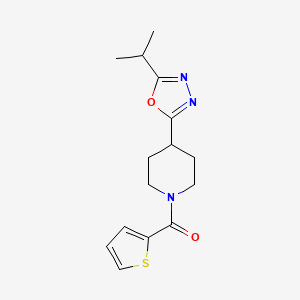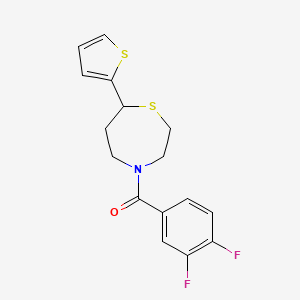
(3,4-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
In the realm of organic chemistry, novel methods for synthesizing and characterizing compounds with complex structures, such as "(3,4-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone," are of significant interest. Studies often focus on optimizing synthesis routes, analyzing the effects of substituents on molecular properties, and investigating the structural intricacies through methods like density functional theory (DFT) calculations, spectral characterization (UV, IR, NMR), and X-ray crystallography. These investigations provide essential insights into the compound's reactivity, stability, and electronic properties, which are crucial for its potential applications in drug design and material science. For example, Shahana and Yardily (2020) synthesized novel compounds and characterized them using various spectroscopic techniques, demonstrating the utility of DFT calculations for understanding structural and vibrational spectra (Shahana & Yardily, 2020).
Biological Evaluation and Potential Therapeutic Applications
Research into the biological activities of complex molecules often explores their potential therapeutic applications, including anti-cancer, anti-microbial, and anti-inflammatory properties. Docking studies and biological evaluations are conducted to assess the compound's interaction with specific targets, such as enzymes or receptors, which could lead to the development of new drugs. The investigation of analogs and derivatives of "this compound" could reveal promising biological activities, underscoring the importance of chemical modifications in enhancing therapeutic efficacy and selectivity. Studies like those by Gantsho et al. (2019), which evaluated the cytotoxicity of rhenium(I) complexes in cancer cell lines, exemplify the approach to discovering compounds with potential anti-cancer activity (Gantsho et al., 2019).
Material Science and Photophysical Properties
The exploration of compounds for material science applications, particularly in the development of organic electronic devices and fluorescent materials, is an emerging area of research. The structural modification of compounds to introduce or enhance photophysical properties, such as fluorescence, can lead to their application in organic light-emitting diodes (OLEDs), photovoltaic cells, and as fluorescent probes. Investigations into the synthesis of fluorinated derivatives and their subsequent impact on photostability and spectroscopic properties are crucial. For instance, the synthesis of fluorinated fluorophores by Woydziak et al. (2012) showcases the potential of chemical modifications to improve photostability and spectral properties, relevant to the development of advanced materials and probes (Woydziak, Fu, & Peterson, 2012).
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NOS2/c17-12-4-3-11(10-13(12)18)16(20)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGFLNMMMIIRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2768386.png)



![Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2768391.png)
![3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768392.png)
![{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2768393.png)
![Methyl 2-amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2768394.png)
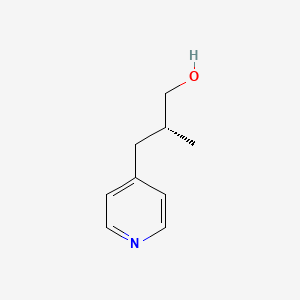

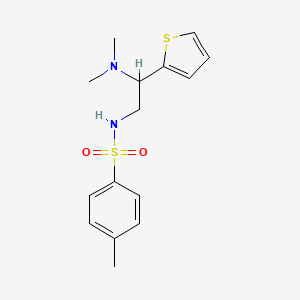
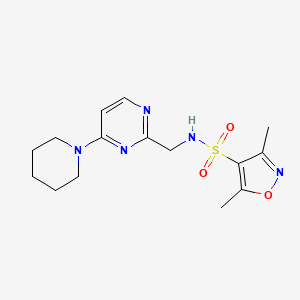
![4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2768405.png)
